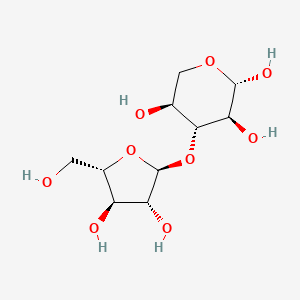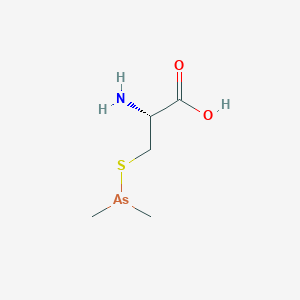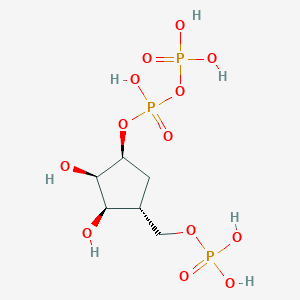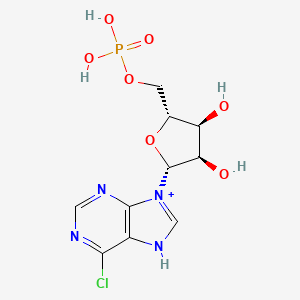
6-Chloropurine riboside, 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropurine riboside, 5’-monophosphate is a purine nucleoside monophosphate derivative. It is a small molecule with the chemical formula C10H13ClN4O7P and a molecular weight of 367.66 g/mol
Métodos De Preparación
The synthesis of 6-Chloropurine riboside, 5’-monophosphate typically involves the phosphorylation of 6-Chloropurine riboside. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the monophosphate ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-Chloropurine riboside, 5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles under mild conditions.
Oxidation and Reduction: The ribose moiety can undergo oxidation to form ribonolactone derivatives or reduction to form deoxyribose derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield 6-Chloropurine riboside.
Aplicaciones Científicas De Investigación
6-Chloropurine riboside, 5’-monophosphate has several applications in scientific research:
Medicine: It serves as a purine substrate analogue in studies involving antiviral and anticancer activities.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 6-Chloropurine riboside, 5’-monophosphate involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase, which are key enzymes in the purine biosynthesis pathway . By inhibiting these enzymes, the compound can disrupt the synthesis of guanine nucleotides, thereby affecting cell growth and proliferation .
Comparación Con Compuestos Similares
6-Chloropurine riboside, 5’-monophosphate can be compared with other purine nucleoside monophosphates such as:
Inosine monophosphate (IMP): Unlike 6-Chloropurine riboside, 5’-monophosphate, IMP is a naturally occurring nucleotide involved in the de novo synthesis of purine nucleotides.
Adenosine monophosphate (AMP): AMP is another naturally occurring nucleotide that plays a crucial role in cellular energy transfer.
Guanosine monophosphate (GMP): GMP is involved in protein synthesis and signal transduction pathways.
The uniqueness of 6-Chloropurine riboside, 5’-monophosphate lies in its chlorine substitution at the 6-position, which imparts distinct biochemical properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H13ClN4O7P+ |
|---|---|
Peso molecular |
367.66 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20)/p+1/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
ALOBOMYIOYNCBS-KQYNXXCUSA-O |
SMILES isomérico |
C1=[N+](C2=C(N1)C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canónico |
C1=[N+](C2=C(N1)C(=NC=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
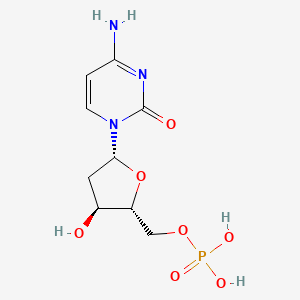
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
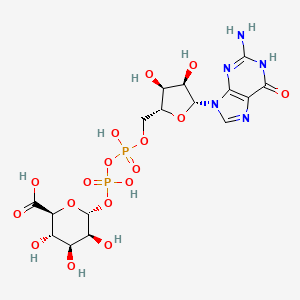
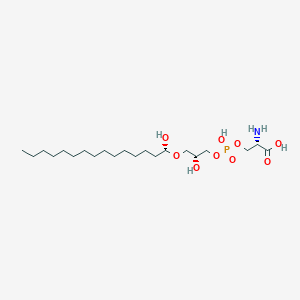
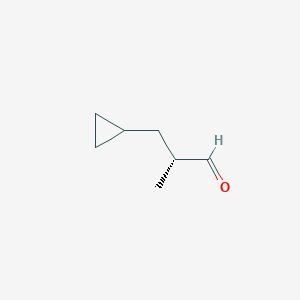
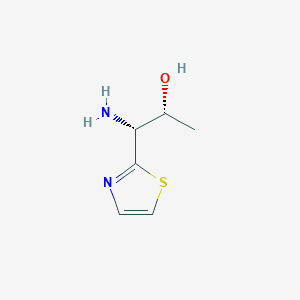
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
